molecular formula C9H12N2O2 B1661598 Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- CAS No. 924887-08-1

Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

Cat. No.: B1661598
CAS No.: 924887-08-1
M. Wt: 180.20 g/mol
InChI Key: ZIKOQDHMWSGDEP-LURJTMIESA-N
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Description

Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- is a derivative of benzoic acid, characterized by the presence of a hydrazinylethyl group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the use of a Grignard reagent, where the intermediate magnesium carboxylate is formed and subsequently treated with hydrazine to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound, known for its preservative properties.

    4-Hydroxybenzoic acid: A derivative with a hydroxyl group at the para position, used in the production of parabens.

    4-Aminobenzoic acid: Known for its role in the synthesis of folic acid.

Uniqueness

Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other benzoic acid derivatives may not be as effective .

Properties

CAS No.

924887-08-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-[(1S)-1-hydrazinylethyl]benzoic acid

InChI

InChI=1S/C9H12N2O2/c1-6(11-10)7-2-4-8(5-3-7)9(12)13/h2-6,11H,10H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

ZIKOQDHMWSGDEP-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NN

SMILES

CC(C1=CC=C(C=C1)C(=O)O)NN

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NN

Origin of Product

United States

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